![molecular formula C16H17FN2O2 B1450147 N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide CAS No. 1020053-84-2](/img/structure/B1450147.png)
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide, also known as NAFI, is a chemical compound that has been widely used in scientific research. The compound has been used for a variety of purposes, including as a catalyst in organic synthesis, as a reagent for peptide synthesis, and as a substrate in enzyme-catalyzed reactions. NAFI has also been used to study the mechanism of action of various enzymes, as well as to investigate the biochemical and physiological effects of various drugs.
Scientific Research Applications
Proteomics Research
“N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or protein abundance in different conditions.
Development of Small-Molecule Activators
This compound has been involved in the development of novel small-molecule activators of Pyruvate Kinase Muscle Isozyme 2, PKM2 . PKM2 is an enzyme involved in glycolysis, and its activation has been explored as a strategy to reduce photoreceptor apoptosis, which could potentially be used in the treatment of certain eye diseases .
Chemical Synthesis
“N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide” can be synthesized from (5-amino-2-fluorophenyl)methanol through a series of chemical reactions involving sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF), followed by treatment with N-iodosuccinamide (NIS) in acetic acid . This synthesis process could be useful in the development of new chemical compounds.
Pharmacological Research
The compound could potentially be used in pharmacological research . Given its role in proteomics research and the development of small-molecule activators, it could be used to study the effects of these activators on various biological processes and diseases.
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-15-9-12(18)5-8-14(15)17/h3-10H,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHPOLSQZNUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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